1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The presence of benzyl, dimethyl, and phenyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable hydrazone with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Biology: Researchers use this compound to probe biological pathways and identify new drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities and chemical properties.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can lead to distinct biological activities and interactions with molecular targets
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-15-13-19(22(27)24-18-11-7-4-8-12-18)20-16(2)25-26(21(20)23-15)14-17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27) |
InChI Key |
DIGHMJQUQMMJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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